molecular formula C18H17NO3 B4937141 8-[2-(4-methoxyphenoxy)ethoxy]quinoline

8-[2-(4-methoxyphenoxy)ethoxy]quinoline

Cat. No. B4937141
M. Wt: 295.3 g/mol
InChI Key: OMHRKUVWXOEUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of quinoline derivatives often involves innovative strategies to introduce specific functional groups that enhance their biological or chemical properties. For instance, a series of 2-substituted analogues of quinoline, prepared for antimalarial evaluation, showcases the complexity and versatility of synthetic approaches in modifying the quinoline core for specific applications. Although not directly mentioning “8-[2-(4-methoxyphenoxy)ethoxy]quinoline,” these studies highlight the synthetic flexibility and creativity in the field of quinoline chemistry (Lamontagne et al., 1989).

Molecular Structure Analysis The molecular structure and properties of quinoline derivatives can be significantly influenced by substitutions at various positions on the ring. Studies on the molecular structure and protonation trends of methoxy-derivatives of quinoline, such as 6-methoxy and 8-methoxy derivatives, provide insight into how different substituents affect the basicity and structural conformation of these compounds. Such research contributes to a deeper understanding of the structure-activity relationships within quinoline derivatives (Dyablo et al., 2016).

Chemical Reactions and Properties Quinoline derivatives undergo a variety of chemical reactions, which can be exploited to synthesize complex molecules with potential biological activity. The reactivity of quinoline with organolithium compounds, for example, showcases the versatility of quinoline derivatives in chemical synthesis, enabling regioselective functionalization and the development of novel compounds with enhanced properties (Stadlwieser et al., 1998).

Physical Properties Analysis The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The study of different crystal forms of a quinoline derivative, for instance, provides valuable information on how subtle changes in molecular structure can lead to significant differences in physical properties, which can influence their chemical reactivity and potential applications (Kubicki et al., 2012).

Future Directions

The synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach. They are a promising structural class of compounds as antiparasitic and antimicrobials .

properties

IUPAC Name

8-[2-(4-methoxyphenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-20-15-7-9-16(10-8-15)21-12-13-22-17-6-2-4-14-5-3-11-19-18(14)17/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHRKUVWXOEUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(4-Methoxyphenoxy)ethoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.